D-I03

Vue d'ensemble

Description

D-I03 est un inhibiteur sélectif de RAD52, une protéine impliquée dans la voie de recombinaison homologue essentielle au maintien de l'intégrité du génome. Ce composé a montré un potentiel significatif dans le ciblage des cellules déficientes en BRCA1 et BRCA2, ce qui en fait un candidat prometteur pour la thérapie anticancéreuse .

Méthodes De Préparation

La préparation de D-I03 implique plusieurs voies de synthèse et conditions réactionnelles. Une méthode inclut l'utilisation d'un essai de fluorescence-extinction pour l'activité d'annelage d'ADN simple brin de RAD52. Le composé est synthétisé et caractérisé en utilisant des techniques telles que la Résonance Magnétique Nucléaire (RMN) et la Chromatographie Liquide Haute Performance (CLHP) . Les méthodes de production industrielle pour this compound ne sont pas largement documentées, mais le composé est disponible à des fins de recherche auprès de divers fournisseurs .

Analyse Des Réactions Chimiques

D-I03 inhibe spécifiquement l'annelage à chaîne unique et la formation de boucle D dépendantes de RAD52. Le composé subit des réactions qui inhibent la croissance des cellules déficientes en BRCA1 et BRCA2 et la formation de foyers RAD52 induits par les dommages. Les réactifs couramment utilisés dans ces réactions comprennent le Cisplatine, qui induit des foyers RAD51 . Les principaux produits formés à partir de ces réactions sont les foyers RAD52 inhibés et la suppression de la croissance des cellules déficientes .

Applications de recherche scientifique

This compound a plusieurs applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. En chimie, il est utilisé pour étudier les mécanismes de réparation de l'ADN et de recombinaison homologue. En biologie, il aide à comprendre le rôle de RAD52 dans l'intégrité du génome. En médecine, this compound est exploré comme une thérapie anticancéreuse potentielle, en particulier pour cibler les cellules déficientes en BRCA1 et BRCA2. Le composé est également utilisé dans la recherche industrielle pour développer de nouvelles thérapies anticancéreuses et comme sonde pour étudier les mécanismes de réparation de l'ADN .

Mécanisme d'action

This compound exerce ses effets en inhibant sélectivement l'annelage à chaîne unique et la formation de boucle D dépendantes de RAD52. Les cibles moléculaires de this compound sont la protéine RAD52 et ses voies associées. En inhibant RAD52, this compound perturbe la voie de recombinaison homologue, conduisant à la suppression de la croissance dans les cellules déficientes en BRCA1 et BRCA2 .

Applications De Recherche Scientifique

D-I03 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the mechanisms of DNA repair and homologous recombination. In biology, it helps in understanding the role of RAD52 in genome integrity. In medicine, this compound is being explored as a potential cancer therapy, especially for targeting BRCA1 and BRCA2 deficient cells. The compound is also used in industrial research for developing novel cancer therapies and as a probe to study DNA repair mechanisms .

Mécanisme D'action

D-I03 exerts its effects by selectively inhibiting RAD52-dependent single-chain annealing and D-loop formation. The molecular targets of this compound are the RAD52 protein and its associated pathways. By inhibiting RAD52, this compound disrupts the homologous recombination pathway, leading to the suppression of growth in BRCA1 and BRCA2 deficient cells .

Comparaison Avec Des Composés Similaires

D-I03 est unique dans son inhibition sélective de RAD52. Des composés similaires comprennent d'autres inhibiteurs de RAD52 tels que D-G23, qui perturbe également la formation de foyers RAD52 induits par le Cisplatine, mais dans une moindre mesure que this compound . D'autres composés qui ciblent les mécanismes de réparation de l'ADN comprennent les inhibiteurs de PARP1, qui sont essentiels à la viabilité des cellules cancéreuses déficientes en la voie de recombinaison homologue .

Propriétés

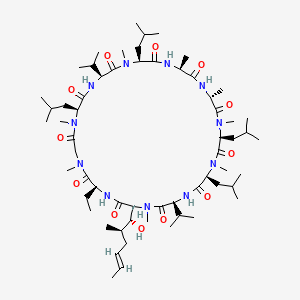

IUPAC Name |

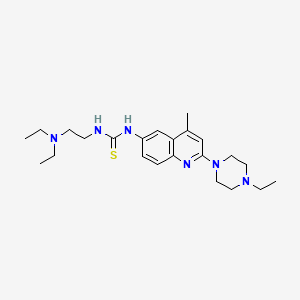

1-[2-(diethylamino)ethyl]-3-[2-(4-ethylpiperazin-1-yl)-4-methylquinolin-6-yl]thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H36N6S/c1-5-27(6-2)11-10-24-23(30)25-19-8-9-21-20(17-19)18(4)16-22(26-21)29-14-12-28(7-3)13-15-29/h8-9,16-17H,5-7,10-15H2,1-4H3,(H2,24,25,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXDGHRWOHOPKIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=NC3=C(C=C(C=C3)NC(=S)NCCN(CC)CC)C(=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H36N6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Azaspiro[4.4]nonan-2-one](/img/structure/B3181248.png)